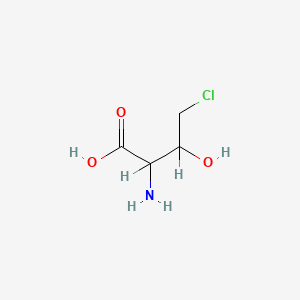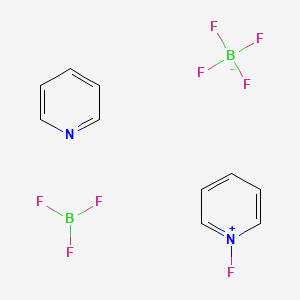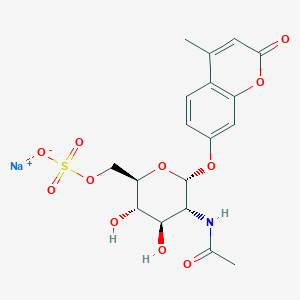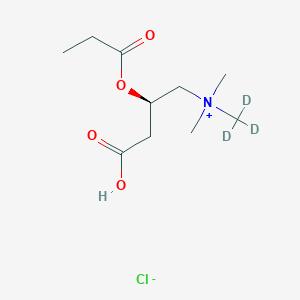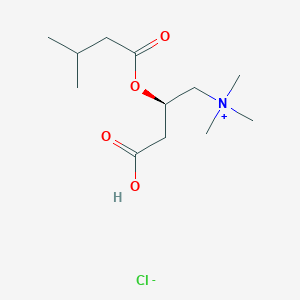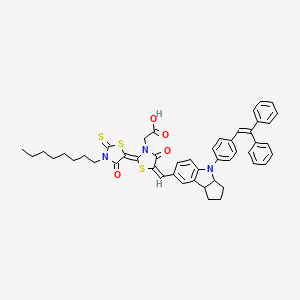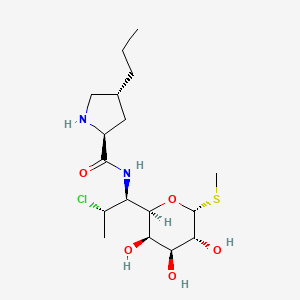
N-Demetilclindamicina
Descripción general
Descripción
N-Demethylclindamycin is an antibiotic drug that belongs to the lincosamide family. It is a semi-synthetic derivative of clindamycin and is used to treat infections caused by susceptible anaerobic bacteria and certain protozoa. It is also used to treat certain types of bacterial vaginosis. It is a potent inhibitor of protein synthesis and has been found to be effective in treating a wide range of bacterial infections.
Aplicaciones Científicas De Investigación
Actividad Antibiótica
N-Demetilclindamicina es un derivado de clindamicina, resultante del proceso de N-desmetilación {svg_1}. Esta modificación química lleva a alteraciones en su interacción con el ribosoma bacteriano, específicamente apuntando a la subunidad 50S {svg_2}. Muestra actividad antimicrobiana, lo que la hace útil en la lucha contra varias enfermedades infecciosas {svg_3}.
Estudio de Metabolitos
La transformación de clindamicina da como resultado la formación de this compound {svg_4}. Este metabolito tiene una mayor actividad antimicrobiana que el compuesto original {svg_5}. Estudiar este metabolito puede brindar información sobre las vías metabólicas de clindamicina y los factores que influyen en su eficacia antimicrobiana.
Investigación de Resistencia
La resistencia a los antibióticos es un problema significativo en la atención médica. This compound, como un metabolito activo, puede jugar un papel importante en exacerbar este problema {svg_6}. Por lo tanto, se puede utilizar en la investigación para comprender los mecanismos de resistencia a los antibióticos y desarrollar estrategias para combatirla.
Monitoreo de Medicamentos
Monitorear los niveles de this compound en el cuerpo puede ser crucial para fines clínicos, cognitivos y diagnósticos {svg_7}. Puede ayudar a ajustar la dosis de clindamicina para optimizar sus efectos terapéuticos y minimizar los efectos secundarios.
Identificación de Microorganismos
La detección e identificación del microorganismo responsable de la infección es un factor esencial en la implementación de una terapia antibiótica adecuada {svg_8}. This compound se puede utilizar junto con técnicas como MALDI-TOF MS para este propósito {svg_9}.
Estudio de Penetración
Se ha llevado a cabo investigación para evaluar la penetración de clindamicina y this compound en el líquido cefalorraquídeo (LCR) de pacientes con SIDA {svg_10}. Esto puede proporcionar información valiosa sobre la distribución del fármaco en el cuerpo y su capacidad para llegar al sitio de la infección.
Mecanismo De Acción
Target of Action
N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.
Mode of Action
N-Demethylclindamycin operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .
Biochemical Pathways
The transformation of clindamycin into N-Demethylclindamycin involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity
Pharmacokinetics
N-Demethylclindamycin exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .
Result of Action
The primary result of N-Demethylclindamycin’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that N-Demethylclindamycin has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.
Action Environment
The action, efficacy, and stability of N-Demethylclindamycin can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on N-Demethylclindamycin’s action.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .
Cellular Effects
N-Demethylclindamycin exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Molecular Mechanism
The mechanism of action of N-Demethylclindamycin involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Demethylclindamycin has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity
Dosage Effects in Animal Models
While specific studies on the dosage effects of N-Demethylclindamycin in animal models are limited, research on clindamycin, from which N-Demethylclindamycin is derived, suggests that it is well-tolerated in animals
Metabolic Pathways
N-Demethylclindamycin is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .
Transport and Distribution
N-Demethylclindamycin is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, N-Demethylclindamycin was found to penetrate into the cerebrospinal fluid following intravenous infusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells
Propiedades
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHHHCDEYATPY-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22431-45-4 | |
| Record name | N-Demethylclindamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYLCLINDAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the relationship between clindamycin and N-Demethylclindamycin?
A: N-Demethylclindamycin is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and N-Demethylclindamycin is one of the resulting compounds. [, ]
Q2: Can N-Demethylclindamycin inhibit DNA synthesis like clindamycin?
A: Yes, research demonstrates that N-Demethylclindamycin can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that N-Demethylclindamycin could play a role in the overall antimicrobial effect.
Q3: Are there any structural studies on N-Demethylclindamycin?
A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of N-Demethylclindamycin and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.
Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of N-Demethylclindamycin?
A: Research indicates that N-Demethylclindamycin is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.
Q5: Are there specific analytical techniques used to detect and measure N-Demethylclindamycin?
A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to N-Demethylclindamycin. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including N-Demethylclindamycin, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




